Cas no 57778-78-6 (3-isocyanato-1H-indole)

3-isocyanato-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-isocyanato-1H-indole
- 3-Indolylisocyanat
- 3-isocyanato-1H-indole(SALTDATA: FREE)
- 3-isocyanato-indole
- F2143-0204
- MFCD09864202
- DTXSID50482099
- DA-18563
- C80026
- 3-Isocyanato-1H-indole, AldrichCPR
- 1H-Indole, 3-isocyanato-
- EN300-238607
- AKOS005171958
- ALBB-009276
- 57778-78-6
- SCHEMBL4042175
- 3-Isocyanato-1H-indole, Technical Grade
- STK505795
- 3-indolyl isocyanate
-
- MDL: MFCD09864202
- Inchi: InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H
- InChI Key: MOQVAFASDJTQQU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN2)N=C=O
Computed Properties
- Exact Mass: 158.04800
- Monoisotopic Mass: 158.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2Ų
- XLogP3: 3.4
Experimental Properties
- Solubility: DMSO (Slightly)
- PSA: 45.22000
- LogP: 2.13520
3-isocyanato-1H-indole Security Information
3-isocyanato-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-isocyanato-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I809138-25mg |
3-Isocyanato-1H-indole, Technical Grade |
57778-78-6 | 25mg |
$ 51.00 | 2023-09-07 | ||
Enamine | EN300-238607-0.1g |
3-isocyanato-1H-indole |
57778-78-6 | 95% | 0.1g |
$118.0 | 2024-06-19 | |
Enamine | EN300-238607-0.5g |
3-isocyanato-1H-indole |
57778-78-6 | 95% | 0.5g |
$265.0 | 2024-06-19 | |
Life Chemicals | F2143-0204-2.5g |
3-Isocyanato-1H-indole |
57778-78-6 | 95%+ | 2.5g |
$535.0 | 2023-09-06 | |
Life Chemicals | F2143-0204-1g |
3-Isocyanato-1H-indole |
57778-78-6 | 95%+ | 1g |
$325.0 | 2023-09-06 | |
TRC | I809138-100mg |
3-Isocyanato-1H-indole, Technical Grade |
57778-78-6 | 100mg |
$ 126.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040285-500mg |
3-Isocyanato-1H-indole |
57778-78-6 | 500mg |
3884.0CNY | 2021-07-05 | ||
abcr | AB215179-250 g |
3-Isocyanato-1H-indole; 95% |
57778-78-6 | 250g |
€159.00 | 2022-03-04 | ||
abcr | AB215179-10 g |
3-Isocyanato-1H-indole, 95%; . |
57778-78-6 | 95% | 10 g |
€1,783.00 | 2023-07-20 | |
eNovation Chemicals LLC | K58864-1g |
3-Isocyanato-1H-indole |
57778-78-6 | 95% | 1g |
$895 | 2024-05-25 |
3-isocyanato-1H-indole Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 3-isocyanato-1H-indole
Professional Introduction to 3-isocyanato-1H-indole (CAS No. 57778-78-6)
3-isocyanato-1H-indole, with the chemical formula C9H5NO2 and CAS number 57778-78-6, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of isocyanates, characterized by the presence of a highly reactive isocyanate group (-N=C=O). The indole moiety, a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring, imparts unique electronic and steric properties to the molecule. These characteristics make 3-isocyanato-1H-indole a valuable building block for the development of novel chemical entities, particularly in the realm of medicinal chemistry.
The reactivity of the isocyanate group in 3-isocyanato-1H-indole allows for diverse chemical transformations, including condensation reactions with amines and alcohols, as well as polymerization processes. These reactions are fundamental in constructing complex molecular architectures, such as polyurethanes and polyureas, which have applications in materials science and biomedicine. In recent years, there has been growing interest in leveraging the unique properties of isocyanates for drug discovery and development.
One of the most compelling applications of 3-isocyanato-1H-indole is in the synthesis of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. For instance, indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an isocyanate group into this scaffold opens up new avenues for designing molecules with enhanced biological activity.
Recent research has highlighted the potential of 3-isocyanato-1H-indole as a precursor in the development of small-molecule inhibitors targeting specific biological pathways. A notable example is its use in generating indole-based kinase inhibitors, which are critical in oncology research. By modifying the substitution pattern on the indole ring and employing 3-isocyanato-1H-indole as an intermediate, researchers have been able to fine-tune the binding affinity and selectivity of these inhibitors. This approach has led to the discovery of novel compounds with promising preclinical profiles.
The pharmaceutical industry has also explored the use of 3-isocyanato-1H-indole in designing therapeutic agents for neurological disorders. Indole derivatives are known to interact with various neurotransmitter receptors and ion channels, making them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The reactivity of the isocyanate group allows for the introduction of functional groups that can modulate receptor binding, thereby enhancing therapeutic efficacy.
In addition to its role in drug discovery, 3-isocyanato-1H-indole has found applications in materials science. The ability to polymerize isocyanates into high-performance polymers has led to advancements in coatings, adhesives, and elastomers. These materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding industrial applications. Furthermore, recent studies have demonstrated the potential use of 3-isocyanato-1H-indole-based polymers in biomedical devices due to their biocompatibility and tunable properties.
The synthesis of 3-isocyanato-1H-indole typically involves the reaction of 1-indolecarboxaldehyde with phosgene or other carbonylating agents under controlled conditions. However, due to safety concerns associated with phosgene, alternative synthetic routes using milder reagents have been explored. For instance, catalytic methods employing transition metal complexes have been developed to facilitate the formation of the isocyanate group without compromising yield or selectivity.
The growing demand for 3-isocyanato-1H-indole has prompted researchers to optimize its production processes for scalability and sustainability. Green chemistry principles have been integrated into these efforts by reducing waste generation and minimizing hazardous byproducts. Such initiatives align with global trends toward environmentally responsible chemical manufacturing.
Future directions in the study of 3-isocyanato-1H-indole include exploring its role in drug delivery systems and nanotechnology applications. The unique structural features of this compound make it an ideal candidate for designing targeted drug delivery platforms that enhance therapeutic outcomes while reducing side effects. Additionally, its potential use in constructing functionalized nanoparticles has opened up new possibilities for nanomedicine research.
In conclusion,3-isocyanato-1H-indole (CAS No. 57778-78-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its reactivity and structural versatility make it a valuable tool for developing innovative solutions across multiple disciplines. As research continues to uncover new applications for this compound,3-isocyanato-1H-indole is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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